Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, also known as ethyl hodgkinsone, is a quinoline derivative. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves several precursors such as ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, 3,4-Dimethylaniline, and Diethyl ethoxymethylenemalonate . The synthesis process is documented in the Medicinal Chemistry Research, 1999, vol. 9, # 3 p. 186 - 202 .Molecular Structure Analysis
The molecular formula of this compound is C14H14ClNO2 . The InChI Code is 1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is involved in various synthesis processes. It is used in the Gould-Jacobs reaction under microwave-assistance, catalyzed by aluminium metal, to synthesize Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Song Bao-an, 2012). Another study demonstrates its role in the facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives (W. Gao, J. Liu, Yun Jiang, Yang Li, 2011). Furthermore, its derivatives have been analyzed through NMR studies, revealing insights into their chemical structures and reactions (B. Podányi, G. Keresztúri, L. Vasvári-Debreczy, I. Hermecz, G. Tóth, 1996).
Antibacterial Potential
Some derivatives of this compound have shown potential as antibacterial agents. Ethyl-2-chloroquinoline-3-carboxylates, derived from it, exhibit moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (V. Krishnakumar, F. N. Khan, B. Mandal, Sukanya Mitta, Ramu Dhasamandha, Vindhya Nanu Govindan, 2012).
Pharmaceutical Synthesis
This compound plays a role in pharmaceutical synthesis. For example, it is used in the preparation of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which have significant antibacterial activities (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980).
Chemical Conversion Studies
This compound is also investigated in chemical conversion studies. For instance, its conversion into various products was explored by heating in DMSO with or without Bu_4NI, and the influence of different solvents on the product ratios was examined (Guo Hui, 1991).
Novel Synthesis Methods
Novel synthesis methods involving this compound have been developed. This includes the unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the Friedländer reaction (Yang Li, Shiyu Dong, B. Tang, Hongtao Zou, Wenting Jiang, 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-12-6-9(3)8(2)5-10(12)13(11)15/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDBGFOOSNCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481352 | |
Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26893-15-2 | |
Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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